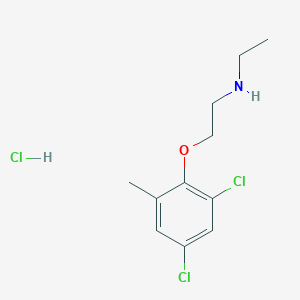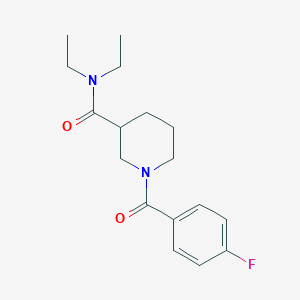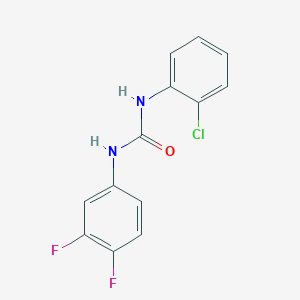![molecular formula C17H16N4OS B5491736 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the acylation of the thiadiazole-pyridine intermediate with 2,4,6-trimethylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Material Science: It can be used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Studies: The compound’s interaction with enzymes and proteins makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylpyridine: Shares the pyridine core but lacks the thiadiazole and benzamide functionalities.
N-(4-pyridyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole and pyridine moieties but lacks the benzamide group.
Uniqueness
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a benzamide core with both a thiadiazole and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-8-11(2)14(12(3)9-10)15(22)19-17-21-20-16(23-17)13-4-6-18-7-5-13/h4-9H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDBPFQVRONHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-methoxyphenyl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5491657.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5491672.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]-N-methylurea](/img/structure/B5491674.png)
![7-(isoxazol-3-ylcarbonyl)-2-methyl-N-(tetrahydrofuran-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5491678.png)


![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5491705.png)
![Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5491742.png)

![(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5491760.png)
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
